![molecular formula C16H18Cl2N4O2 B2833141 N-(4-Amino-2-methylphenyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide;dihydrochloride CAS No. 2490398-75-7](/img/structure/B2833141.png)

N-(4-Amino-2-methylphenyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

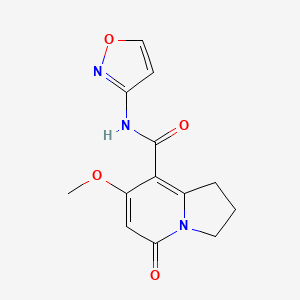

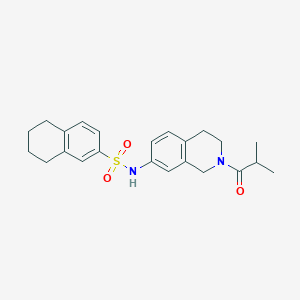

The compound is a derivative of imidazo[1,2-a]pyridine, which is a type of heterocyclic aromatic organic compound. It has a pyridine ring fused with an imidazole ring. The compound also has an amide functional group attached to a phenyl ring, which is further substituted with an amino and a methyl group .

Synthesis Analysis

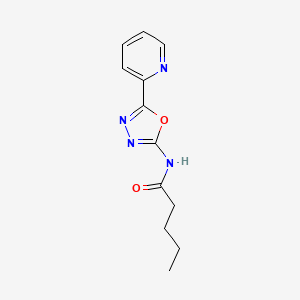

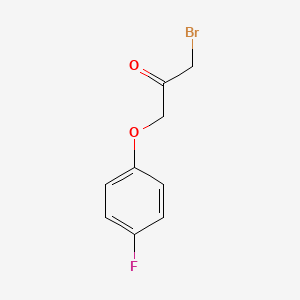

While the exact synthesis of this compound is not available, similar compounds are often synthesized from α-bromoketones and 2-aminopyridines . The reaction conditions can vary, but often involve the use of solvents like toluene or ethyl acetate .Molecular Structure Analysis

The molecular structure of this compound would likely involve various intramolecular interactions. For instance, there could be N–H…O and N–H…N hydrogen bonds between the amine and amide, and the amide and pyrimidine atoms .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

N-(4-amino-2-methylphenyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide dihydrochloride: serves as a crucial building block for drug candidates. Researchers have explored its potential in synthesizing pharmaceutical agents. Notably, a continuous flow microreactor system was developed to synthesize this compound by selectively acylating 4-methylbenzene-1,3-diamine with benzoic anhydride . The kinetic model derived from this study aids in optimizing reaction conditions, achieving an impressive yield of 85.7% within just 10 minutes .

Tuberculosis (TB) Treatment

Imidazo[1,2-a]pyridine analogues, including our compound of interest, have shown promise against TB. For instance, EN300-27113413 (or its analogs) demonstrated anti-TB activity in both replicating and non-replicating Mycobacterium tuberculosis strains. These compounds could potentially contribute to novel TB therapies .

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives, including EN300-27113413 , exhibit anti-inflammatory and analgesic activities. These properties make them interesting candidates for pain management and inflammation-related disorders .

Antibacterial Activity

In a study, EN300-27113413 derivatives displayed antibacterial activity against Staphylococcus aureus . Compound 2c, in particular, exhibited excellent activity, making it a potential lead for further antibacterial drug development .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-amino-2-methylphenyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2.2ClH/c1-10-7-11(17)3-4-13(10)19-16(21)14-9-18-15-8-12(22-2)5-6-20(14)15;;/h3-9H,17H2,1-2H3,(H,19,21);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMVERDVJQHCDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CN=C3N2C=CC(=C3)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[benzyl(methyl)amino]-N-(4-chlorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2833063.png)

![4-[4-(2-Bromo-4-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B2833066.png)

![2-((3-(1H-pyrazol-1-yl)pyrazin-2-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2833068.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2833069.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2833075.png)

![N-(4-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2833076.png)

![3-(3-Fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2833077.png)

![3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2833080.png)